molecular formula C21H20FN3O B2821427 (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358983-24-0

(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2821427
CAS No.: 1358983-24-0
M. Wt: 349.409
InChI Key: BWUNHOUQDUKPHG-UHFFFAOYSA-N
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Description

(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a fluorinated quinoline derivative with a substituted methanone group at the 3-position of the quinoline core. The compound features a 6-fluoro substituent, a p-tolylamino group at the 4-position, and a pyrrolidin-1-yl moiety linked via a carbonyl group. The fluorine atom enhances electronegativity and metabolic stability, while the pyrrolidine ring may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-14-4-7-16(8-5-14)24-20-17-12-15(22)6-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUNHOUQDUKPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves multi-step organic synthesis. Generally, the synthesis begins with the formation of the quinoline core, followed by the introduction of the fluoro and p-tolylamino groups. The final step involves the coupling of the quinoline derivative with pyrrolidine.

Industrial Production Methods: In industrial settings, the production methods are scaled up to accommodate larger volumes. This often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound is known to undergo several types of chemical reactions, including:

  • Oxidation: Can be oxidized to form various quinoline derivatives.

  • Reduction: The nitrogen-containing groups can be reduced under mild conditions.

  • Substitution: The fluoro group and other substituents on the quinoline ring can be substituted with different nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halogens, alkyl groups, aromatic rings.

Major Products Formed: Depending on the reaction conditions and reagents used, major products can include different derivatives of the original compound, often with modifications on the quinoline ring or the amino groups.

Scientific Research Applications

This compound has a broad range of scientific research applications:

In Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.

  • Functions as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.

In Biology

  • Acts as a probe to study cellular processes and interactions.

  • Employed in fluorescence microscopy due to its unique optical properties.

In Medicine

  • Explored for its potential as a therapeutic agent against various diseases, such as cancers and infectious diseases.

  • Investigated for its anti-inflammatory and antimicrobial properties.

In Industry

  • Utilized in the development of novel materials with specific properties such as conductivity and luminescence.

  • A key component in the production of specialty chemicals for various applications.

Mechanism of Action

Mechanism and Molecular Targets: The exact mechanism of action of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone varies depending on its application. In pharmacological contexts, it may interact with specific enzymes or receptors, altering their activity. The fluoro and amino groups play a critical role in binding to these molecular targets, influencing biological pathways and cellular processes.

Pathways Involved

  • Signal Transduction: Modulates signaling pathways by binding to kinases or other enzymes.

  • Gene Expression: Can affect the expression of specific genes involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone against analogous quinoline-based derivatives, focusing on structural modifications, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Effects

The compound shares a quinoline scaffold with derivatives reported in recent medicinal chemistry studies. A key analogue is (6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (Compound 92, ), which replaces the p-tolylamino group with a 4-hydroxy-4-phenylpiperidine and substitutes pyrrolidin-1-yl with a 4-(methylsulfonyl)piperazine. These modifications significantly alter polarity and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound 92 ()
Quinoline Substituents 6-Fluoro, 4-(p-tolylamino) 6-Fluoro, 4-(4-hydroxy-4-phenylpiperidine)
Methanone Group Pyrrolidin-1-yl 4-(Methylsulfonyl)piperazin-1-yl
Molecular Weight (g/mol) 362.40 512.54 (base compound)
Polar Surface Area (Ų) ~65 (estimated) ~95 (due to sulfonyl and hydroxyl groups)
Bioactivity Not reported (inferred kinase inhibition) ALDH1A1 inhibition (IC₅₀ = 12 nM)
Physicochemical and Pharmacokinetic Differences
  • Solubility : The pyrrolidine ring in the target compound likely enhances aqueous solubility compared to the piperazine-sulfonyl group in Compound 92, which may increase plasma protein binding .
  • Target Selectivity: The p-tolylamino group in the target compound may favor interactions with hydrophobic kinase pockets, whereas the hydroxylated piperidine in Compound 92 enhances binding to ALDH1A1’s catalytic site .

Q & A

Q. Key Reaction Conditions :

  • Temperature : 80–120°C for amination steps to avoid decomposition .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Pd/C or CuI for C–N bond formation, with yields varying between 45–70% depending on purity of starting materials .

Which analytical techniques are most effective for characterizing this compound, and how are data discrepancies resolved?

Basic Research Question

  • Structural Confirmation :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., quinoline aromatic signals at δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm) .
    • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 406.18) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity is standard for pharmacological assays .

Q. Advanced Data Contradiction Analysis :

  • Isomeric Byproducts : Chiral HPLC or X-ray crystallography resolves stereochemical ambiguities in pyrrolidine or quinoline moieties .
  • Degradation Products : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolytic or oxidative breakdown .

What biological targets are hypothesized for this compound, and how is target engagement validated?

Advanced Research Question

  • Hypothesized Targets :
    • Kinase inhibition (e.g., JAK2 or EGFR) due to quinoline’s ATP-binding mimicry .
    • GPCR modulation (e.g., serotonin receptors) via pyrrolidine’s conformational flexibility .
  • Validation Methods :
    • In Vitro Assays : Fluorescence polarization (FP) for kinase inhibition IC50_{50} determination .
    • SPR Spectroscopy : Measures binding kinetics (kon_\text{on}/koff_\text{off}) to purified receptors .
    • Mutagenesis Studies : Altered activity in receptor mutants confirms binding site residues .

How do structural modifications (e.g., fluorination, substituent position) impact biological activity and selectivity?

Q. Advanced SAR Study Design

  • Fluorine Effects :
    • 6-Fluoro : Enhances metabolic stability by blocking cytochrome P450 oxidation .
    • p-Tolylamino : Hydrophobic interactions improve membrane permeability (logP ~3.2) .
  • Pyrrolidine Modifications :
    • N-Methylation : Reduces hERG channel liability but may decrease solubility .
  • Data-Driven Optimization :
    • Parallel synthesis of 10–15 analogs with systematic substituent variation .
    • QSAR models correlate logD and IC50_{50} values to prioritize lead candidates .

What experimental strategies address low solubility or stability in preclinical studies?

Q. Advanced Methodological Challenge

  • Solubility Enhancement :
    • Co-solvents : 10% DMSO/PBS for in vitro assays; lipid-based formulations (e.g., Cremophor EL) for in vivo .
    • Salt Formation : Hydrochloride salts improve aqueous solubility by 3–5× .
  • Stability Mitigation :
    • Lyophilization : Amorphous solid dispersions with PVP-VA64 increase shelf life .
    • Protective Groups : Acetylation of the quinoline hydroxyl prevents oxidation during storage .

How are computational methods integrated into the study of this compound’s mechanism?

Advanced Research Question

  • Docking Simulations : AutoDock Vina predicts binding poses in kinase ATP pockets (RMSD <2.0 Å) .
  • MD Simulations : 100-ns trajectories assess conformational stability of the pyrrolidine ring in receptor complexes .
  • ADMET Prediction : SwissADME estimates bioavailability (%F = 65–78%) and toxicity (AMES test negativity) .

What statistical approaches are used to analyze contradictory bioactivity data across assays?

Q. Advanced Data Analysis

  • Multivariate Regression : Identifies assay-specific variables (e.g., pH, serum content) causing IC50_{50} variability .
  • Meta-Analysis : Combines data from 5–10 independent studies using random-effects models to calculate pooled efficacy metrics .
  • Bias Correction : Standardizes cell viability assays via ATP quantification to normalize inter-lab variability .

What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

Q. Advanced Process Chemistry

  • Key Challenges :
    • Low yields in carbonylative coupling (≤50% at >1 g scale) .
    • Purification difficulties due to polar byproducts .
  • Solutions :
    • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
    • Automated Chromatography : Biotage systems enable high-throughput purification of gram-scale batches .

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